

MC70 as a Tool for Chemosensitization Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: MC70

Cat. No.: B15569671

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Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. **MC70** is a potent, non-selective inhibitor of P-glycoprotein (P-gp) with an EC₅₀ of 0.69 μ M.[1] It also interacts with other ABC transporters, including ABCG2 and ABCC1.[1] These characteristics make **MC70** a valuable research tool for studying chemosensitization, the process of making cancer cells more sensitive to chemotherapy drugs. This document provides detailed application notes and protocols for utilizing **MC70** in chemosensitization studies, with a focus on its synergistic effects with doxorubicin in breast and colon cancer models.

Mechanism of Action

MC70 primarily functions as a chemosensitizing agent by inhibiting the efflux activity of ABC transporters, particularly P-gp. By blocking these pumps, **MC70** increases the intracellular accumulation and retention of chemotherapeutic drugs like doxorubicin in resistant cancer cells.

Beyond its role as an ABC transporter inhibitor, **MC70** has been shown to modulate key cellular signaling pathways involved in cell survival and proliferation. At a concentration of 20 μ M,

MC70 has been observed to increase the phosphorylation of the stress-activated protein kinases (SAPKs) p38 and c-Jun N-terminal kinase (JNK) in both Caco-2 colon cancer cells and doxorubicin-resistant MCF-7/ADR breast cancer cells.[2][3] The abstract of a key study by Azzariti et al. (2011) also indicates a modulation of the PI3K/Akt pathway and the three major MAPKs (ERK, JNK, and p38), suggesting a broader impact on cellular signaling that may contribute to its anti-cancer and chemosensitizing effects.[4]

Data Presentation

The following table summarizes the quantitative data on the chemosensitizing effect of **MC70** in combination with doxorubicin in breast and colon cancer cell lines.

Cell Line	Cancer Type	Treatment	Doxorubicin IC50 (μM)	Fold Potentiation
MCF-7/ADR	Breast Cancer	Doxorubicin alone	Data not available in search results	-
MCF-7/ADR	Breast Cancer	Doxorubicin + MC70 (2 μM)	Data not available in search results	Data not available in search results
MCF-7/ADR	Breast Cancer	Doxorubicin + MC70 (20 μM)	Data not available in search results	Data not available in search results
LoVo	Colon Cancer	Doxorubicin alone	Data not available in search results	-
LoVo	Colon Cancer	Doxorubicin + MC70	Data not available in search results	Data not available in search results

Note: Specific IC50 values and fold potentiation from the primary study by Azzariti et al. (2011) were not available in the provided search results. The table structure is provided for the presentation of such data when obtained.

Experimental Protocols

Protocol 1: Assessment of Chemosensitization using MTT Cell Viability Assay

This protocol is designed to determine the ability of **MC70** to sensitize cancer cells to a chemotherapeutic agent, such as doxorubicin.

Materials:

- Cancer cell lines (e.g., MCF-7/ADR for breast cancer, LoVo for colon cancer)
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
- **MC70**
- Doxorubicin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium.

- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of doxorubicin in culture medium.
 - Prepare solutions of **MC70** in culture medium at desired final concentrations (e.g., 2 µM and 20 µM).
 - Aspirate the medium from the wells.
 - Add 100 µL of medium containing the appropriate drug concentrations to each well. Include the following controls:
 - Cells treated with doxorubicin alone.
 - Cells treated with **MC70** alone.
 - Cells treated with a combination of doxorubicin and **MC70**.
 - Untreated control cells (medium only).
 - Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, carefully remove the drug-containing medium.
 - Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C.
 - Carefully aspirate the medium containing MTT.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 15 minutes to ensure complete dissolution.

- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
 - Determine the IC₅₀ value of doxorubicin alone and in combination with **MC70** by plotting cell viability against drug concentration.
 - Calculate the fold potentiation by dividing the IC₅₀ of doxorubicin alone by the IC₅₀ of doxorubicin in the presence of **MC70**.

Protocol 2: Analysis of Signaling Pathway Modulation by Western Blotting

This protocol is to investigate the effect of **MC70** on the phosphorylation status of key signaling proteins like Akt, ERK, JNK, and p38.

Materials:

- Cancer cell lines (e.g., MCF-7/ADR, Caco-2)
- Complete culture medium
- **MC70**
- 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes

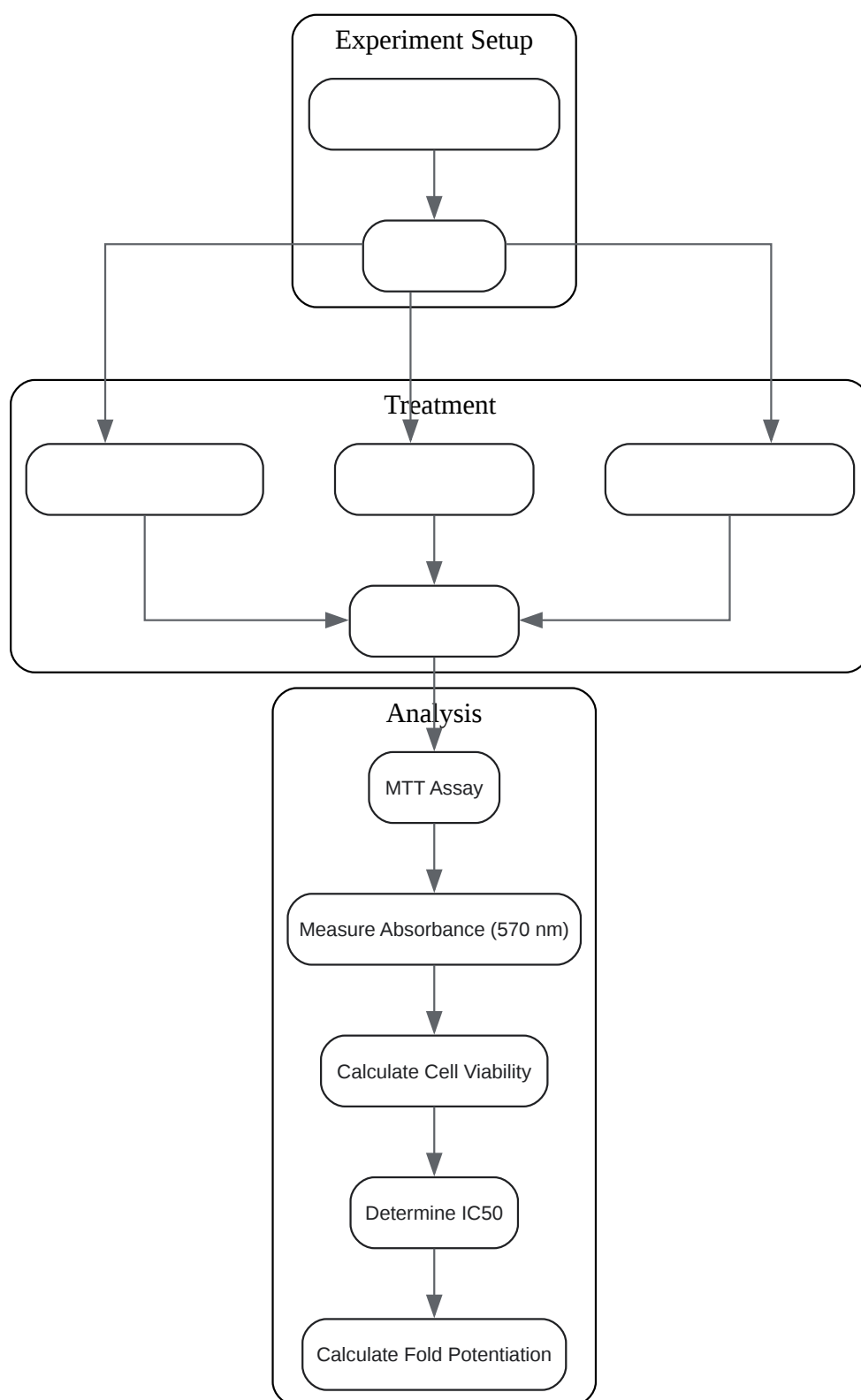
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with **MC70** at the desired concentration (e.g., 20 μ M) for a specified time (e.g., 24 hours). Include an untreated control.
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

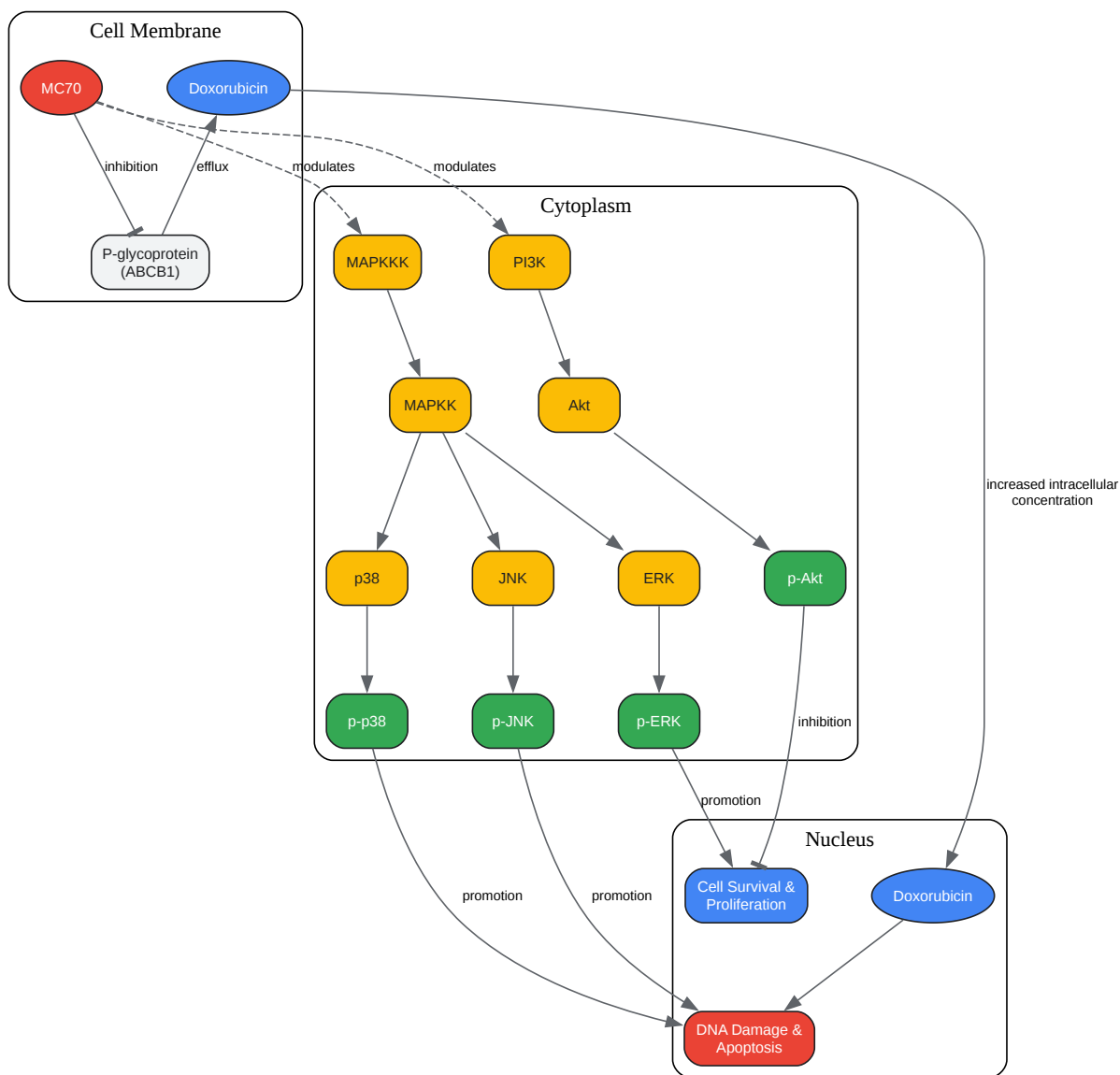
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations



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Caption: Experimental workflow for chemosensitization studies using **MC70**.



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Caption: Proposed signaling pathway of **MC70**-mediated chemosensitization.

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